Bacampicillin Hydrochloride

Description

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1980 and has 1 investigational indication.

See also: Bacampicillin (has active moiety).

Properties

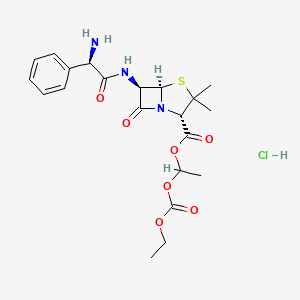

IUPAC Name |

1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H27N3O7S.ClH/c1-5-29-20(28)31-11(2)30-19(27)15-21(3,4)32-18-14(17(26)24(15)18)23-16(25)13(22)12-9-7-6-8-10-12;/h6-11,13-15,18H,5,22H2,1-4H3,(H,23,25);1H/t11?,13-,14-,15+,18-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWVTXAGTHUECPN-ANBBSHPLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)OC(C)OC(=O)C1C(SC2N1C(=O)C2NC(=O)C(C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)OC(C)OC(=O)[C@H]1C(S[C@H]2N1C(=O)[C@H]2NC(=O)[C@@H](C3=CC=CC=C3)N)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28ClN3O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50972-17-3 (Parent) | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0045466 | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

502.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

37661-08-8 | |

| Record name | Bacampicillin-hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=37661-08-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bacampicillin hydrochloride [USAN:USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037661088 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bacampicillin hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0045466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-[(ethoxycarbonyl)oxy]ethyl [2S-[2α,5α,6β(S*)]]-6-(2-amino-2-phenylacetamido)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.048.692 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BACAMPICILLIN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM034U953T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Structure and Synthesis of Bacampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure and synthesis of bacampicillin hydrochloride, a significant prodrug of ampicillin. The information is curated for professionals in the fields of pharmaceutical research and development.

Chemical Structure of this compound

This compound is the hydrochloride salt of bacampicillin, an ester prodrug of the broad-spectrum antibiotic ampicillin.[1][2] This modification enhances the oral bioavailability of ampicillin.[3][4] Upon oral administration, bacampicillin is rapidly absorbed and subsequently hydrolyzed by esterases in the body to release the active ampicillin molecule, along with acetaldehyde, carbon dioxide, and ethanol.[3]

The chemical structure features an ethoxycarbonyloxyethyl group attached to the carboxyl group of the ampicillin core, forming a double ester linkage.[4][5]

Chemical Formula: C₂₁H₂₈ClN₃O₇S[1][][7]

Molecular Weight: 501.98 g/mol [1][2][]

IUPAC Name: 1-ethoxycarbonyloxyethyl (2S,5R,6R)-6-[[(2R)-2-amino-2-phenylacetyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrochloride[1][2]

CAS Number: 37661-08-8[1][2][7]

Synthesis of this compound

The synthesis of this compound is a multi-step process that starts with a protected form of ampicillin. The core of the synthesis is the esterification of the carboxyl group of ampicillin.

General Synthesis Pathway

A common synthetic route involves the reaction of a protected ampicillin salt with a halo-ester derivative. A representative pathway is as follows:

-

Starting Material: The synthesis can begin with an ampicillin salt where the amine group is protected, for instance, as an azido derivative or a Dane salt.[3][8]

-

Esterification: The protected ampicillin is reacted with a mixed carbonate ester, such as 1-bromoethyl ethyl carbonate or 1-chloroethyl ethyl carbonate, to form the ester linkage.[3][8]

-

Deprotection/Reduction: The protecting group on the amino function is then removed. In the case of an azido group, this is typically achieved through catalytic hydrogenation.[3]

-

Salt Formation: The resulting bacampicillin free base is treated with hydrochloric acid to yield the stable and water-soluble hydrochloride salt.[8]

Caption: Generalized synthetic pathway for this compound.

Experimental Protocols

The following is a detailed methodology for a key synthesis route, based on available literature.

Synthesis of Bacampicillin from Ampicillin Dane Potassium Salt [8]

-

Materials:

-

Ampicillin Dane potassium salt

-

1-bromoethyl ethyl carbonate

-

Sodium bicarbonate

-

Acetonitrile

-

Water

-

Acetone

-

Concentrated hydrochloric acid

-

Butyl acetate

-

-

Procedure:

-

A mixture of ampicillin Dane potassium salt (45.6 g), 1-bromoethyl ethyl carbonate (36.0 g), sodium bicarbonate (38.4 g), and acetonitrile (260 ml) is stirred for 3 hours at 40°C.[8]

-

The mixture is filtered, and the filter cake is washed with acetonitrile (2 x 20 ml).[8]

-

Water (20 ml) is added to the filtrate, and the mixture is stirred for 1 hour.[8]

-

The majority of the solvent is removed by evaporation at 35-40°C under reduced pressure.[8]

-

Acetone (70 ml) and water (4.5 ml) are added to the residue.[8]

-

A mixture of concentrated hydrochloric acid (6.85 ml) and water (2.3 ml) is added slowly to maintain the pH at 2-2.5. If the pH is not stable, a small additional amount of 1:1 hydrochloric acid is added.[8]

-

The solution is dried and filtered.[8]

-

Butyl acetate (180 ml) is added, and the solution is distilled under reduced pressure to a volume of approximately 40 ml.[8]

-

More butyl acetate (270 ml) is added, and the product is allowed to crystallize at approximately 5°C.[8]

-

The mixture is filtered to yield bacampicillin.[8] (Note: The reference describes the synthesis of bacampicillin; for the hydrochloride salt, the final crystallization would be from a solution to which hydrochloric acid has been added).

-

Caption: Experimental workflow for the synthesis of bacampicillin.

Quantitative Data

The following table summarizes key quantitative data for this compound.

| Property | Value | Reference(s) |

| Molecular Formula | C₂₁H₂₈ClN₃O₇S | [1][][7] |

| Molecular Weight | 501.98 | [1][2][] |

| Melting Point | 171-176°C (dec.) | [] |

| Purity (Typical) | ≥95% - ≥99% | [][7] |

| Solubility | Soluble in water and methylene chloride; Freely soluble in ethanol. | [] |

| Appearance | White solid | [] |

Characterization and Analysis

Standard analytical techniques are employed to confirm the structure and purity of the synthesized this compound:

-

Chromatography: Thin-layer chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are used to monitor the reaction progress and assess the final product's purity.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to elucidate the chemical structure.

-

Infrared (IR) Spectroscopy: To identify characteristic functional groups.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

-

Microbiology: Microbiological assays can be used to determine the potency of the released ampicillin.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Bacampicillin - Wikipedia [en.wikipedia.org]

- 4. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 7. scbt.com [scbt.com]

- 8. prepchem.com [prepchem.com]

A Comparative Analysis of Bacampicillin Hydrochloride and Ampicillin: Bioavailability and Absorption

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive comparison of the bioavailability and absorption of bacampicillin hydrochloride and its parent drug, ampicillin. This compound, a prodrug of ampicillin, was developed to overcome the limitations of ampicillin's incomplete oral absorption. This document synthesizes key pharmacokinetic data, details the experimental methodologies used in comparative studies, and visualizes the underlying mechanisms and workflows.

Executive Summary

This compound consistently demonstrates superior oral bioavailability compared to ampicillin.[1][2][3][4] As a prodrug, bacampicillin is an ester of ampicillin that is readily hydrolyzed in the body to release the active ampicillin molecule.[4][5] This chemical modification leads to more rapid and complete absorption from the gastrointestinal tract, resulting in higher peak plasma concentrations (Cmax) achieved in a shorter time (Tmax) and a greater overall drug exposure (AUC) than equimolar oral doses of ampicillin.[1][3][6] The enhanced absorption of bacampicillin also contributes to a lower incidence of gastrointestinal side effects, such as diarrhea, compared to oral ampicillin.[2][4]

Pharmacokinetic Data: A Comparative Overview

The following tables summarize the key pharmacokinetic parameters of this compound and ampicillin from various clinical studies.

Table 1: Single-Dose Pharmacokinetic Parameters in Healthy Adults (Oral Administration)

| Drug | Dose | Cmax (µg/mL) | Tmax (hours) | AUC (µg·h/mL) | Bioavailability (%) | Urinary Excretion (%) | Reference |

| Bacampicillin HCl | 400 mg | 7.7 - 8.3 | 0.75 - 1.0 | Not consistently reported | ~86-95 | 68 - 75 | [1][7][8] |

| Ampicillin | 500 mg | 3.2 - 5.2 | 1.5 - 2.0 | Not consistently reported | ~35-62 | 25 - 41 | [1][7][8] |

| Bacampicillin HCl | 800 mg | 12.2 - 13.1 | 1.0 | Not consistently reported | 87 | Not consistently reported | [1][6] |

| Ampicillin | 1 g | 7.6 | 1.5 - 2.0 | Not consistently reported | Not consistently reported | Not consistently reported | [1] |

| Ampicillin | 2 g | 10.5 | 1.5 | Not consistently reported | Not consistently reported | Not consistently reported | [1] |

Table 2: Comparative Bioavailability and Absorption Rates

| Parameter | Bacampicillin HCl | Ampicillin | Reference |

| Relative Bioavailability | 2-3 times higher than ampicillin | - | [1] |

| Time to 90% Absorption | ~1 hour | ~2.5 hours | [1] |

| Effect of Food on Absorption | No significant effect | Significantly decreased | [4][9][10] |

| Dose-Dependent Absorption | Not observed | Absorption decreases with increasing doses | [2][4] |

Experimental Protocols

The data presented in this guide are derived from multiple clinical trials. While specific parameters may vary between studies, the following sections outline the typical methodologies employed.

Study Design

Most comparative studies utilized a randomized, crossover design .[1][2][8]

-

Participants: Healthy adult volunteers were typically recruited.[1][2][8] Exclusion criteria would generally include a history of penicillin allergy, gastrointestinal disorders, and recent use of other medications.

-

Dosing: Participants received single oral doses of either this compound or ampicillin after an overnight fast.[1][9] In a crossover design, each participant would receive both drugs on separate occasions, with a washout period in between.

-

Sample Collection: Blood samples were collected at predetermined time points before and after drug administration to determine plasma concentrations of ampicillin.[11][12] Urine was also collected over a specified period to measure the amount of excreted drug.[1][4]

Analytical Methods

The concentration of ampicillin in plasma and urine was determined using one of two primary methods:

-

High-Performance Liquid Chromatography (HPLC): This is a highly specific and sensitive method for quantifying ampicillin.[7][10][12][13]

-

Sample Preparation: Plasma samples are typically deproteinized, often using perchloric acid, followed by centrifugation.[13] The resulting supernatant is then injected into the HPLC system.

-

Chromatographic Conditions:

-

-

Microbiological Assay: This method relies on the antibacterial activity of ampicillin.[1][14]

-

Principle: The size of the zone of growth inhibition of a susceptible bacterial strain is proportional to the concentration of ampicillin in the sample.

-

Procedure (Cylinder-Plate or Disk Diffusion Method):

-

An agar plate is uniformly inoculated with a standardized suspension of a susceptible bacterium (e.g., Bacillus subtilis or Sarcina lutea).[1][14]

-

Small sterile cylinders or paper discs impregnated with known standard concentrations of ampicillin and the unknown samples (plasma or urine) are placed on the agar surface.

-

The plates are incubated to allow bacterial growth.

-

The diameter of the zone of inhibition around each cylinder or disc is measured, and the concentration of ampicillin in the samples is determined by comparison with the standard curve.[1]

-

-

Visualizations

Bacampicillin Hydrolysis Pathway

Bacampicillin is a prodrug that is inactive in its original form. It is designed to be rapidly hydrolyzed in the body to release the active ampicillin. This conversion primarily occurs in the intestinal wall and blood.[5]

Bacampicillin Hydrolysis Pathway

Experimental Workflow for Bioavailability Studies

The following diagram illustrates the typical workflow for a clinical trial comparing the bioavailability of bacampicillin and ampicillin.

Bioavailability Study Workflow

Conclusion

The conversion of ampicillin into its prodrug, this compound, represents a successful strategy to enhance its oral bioavailability. The rapid and near-complete absorption of bacampicillin leads to higher and more predictable plasma concentrations of ampicillin compared to oral administration of ampicillin itself. This improved pharmacokinetic profile allows for less frequent dosing and may reduce gastrointestinal side effects, making it a more effective and tolerable option for oral therapy in many clinical situations. The experimental data consistently support the superiority of this compound over ampicillin in terms of oral absorption and bioavailability.

References

- 1. Microbiological assay of ampicillin in serum and aqueous humor of patients given ampicillin-sulbactam injection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. uspnf.com [uspnf.com]

- 6. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijrpc.com [ijrpc.com]

- 8. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man | Semantic Scholar [semanticscholar.org]

- 9. journals.asm.org [journals.asm.org]

- 10. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.asm.org [journals.asm.org]

- 13. tsijournals.com [tsijournals.com]

- 14. journals.asm.org [journals.asm.org]

A Technical Guide to the Pharmacokinetics and In-Vivo Hydrolysis of Bacampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Bacampicillin hydrochloride is a semi-synthetic aminopenicillin and a prodrug of the broad-spectrum antibiotic ampicillin.[1][2][3] Developed to enhance the oral bioavailability of ampicillin, bacampicillin is the 1'-ethoxycarbonyloxyethyl ester of ampicillin.[4][5][6] Following oral administration, it is rapidly and almost completely absorbed and subsequently hydrolyzed by esterases in the body to yield ampicillin, the active therapeutic agent.[1][2][7][8] This guide provides a detailed overview of the in vivo hydrolysis and pharmacokinetic profile of this compound, presenting key data and experimental methodologies relevant to drug development and research.

In Vivo Hydrolysis of Bacampicillin

Bacampicillin itself is microbiologically inactive.[1][3] Its therapeutic efficacy is entirely dependent on its rapid and complete conversion to ampicillin in the body. This biotransformation is a critical step in its mechanism of action.

The hydrolysis of bacampicillin occurs primarily in the intestinal wall during absorption and is catalyzed by non-specific esterases present in tissues and serum.[1][3][5][8][9] The process is so efficient that unchanged bacampicillin is generally undetectable in the blood following oral administration.[4][10] The hydrolysis reaction cleaves the ester bond, releasing ampicillin along with acetaldehyde, carbon dioxide, and ethanol as byproducts.[11]

Pharmacokinetics of this compound

The primary pharmacokinetic advantage of bacampicillin over its parent compound, ampicillin, is its significantly improved oral absorption and bioavailability.[7][12]

Absorption and Bioavailability

Bacampicillin is well-absorbed from the gastrointestinal tract, with approximately 80% of an oral dose being absorbed.[9] This is roughly twice the absorption of ampicillin.[9] The bioavailability of bacampicillin has been reported to be between 86% and 92%, which is significantly greater than that of ampicillin (approximately 62%).[13][14] In some animal studies, the bioavailability of bacampicillin was found to be three to four times higher than an equimolar amount of ampicillin.[4][10] Unlike ampicillin, the absorption of bacampicillin is not significantly affected by the presence of food.[5][15]

Peak Plasma Concentration and Time to Peak

Bacampicillin achieves higher and earlier peak blood levels of ampicillin compared to oral ampicillin.[4][10] Following a 400 mg oral dose of bacampicillin, peak serum concentrations (Cmax) of ampicillin are typically in the range of 6-8 µg/mL.[5][9][15] An 800 mg dose results in a Cmax of 11-14 µg/mL.[5][15] These peak levels are approximately twofold greater than those achieved with equimolar doses of ampicillin.[5][15] The time to reach peak plasma concentration (Tmax) for bacampicillin is about 45 minutes to 1 hour, whereas for ampicillin it is around 2 hours.[5][15]

Distribution

Once converted to ampicillin, the drug is distributed to various body tissues and fluids.[9] The volume of distribution for ampicillin is approximately 0.25 to 0.29 L/kg.[9][14] Higher concentrations of ampicillin are achieved in tissues such as the kidney, liver, and spleen after administration of bacampicillin compared to ampicillin itself.[4][10] Ampicillin also appears earlier and in greater concentrations in tears, saliva, bronchial secretions, middle ear fluid, and skin blisters when delivered via bacampicillin.[5][15] The protein binding of the resultant ampicillin is reported to be between 18-20%.[9]

Metabolism and Excretion

As a prodrug, bacampicillin's metabolism is its hydrolysis to ampicillin.[1][9] The subsequent pharmacokinetic profile is essentially identical to that of ampicillin.[7] The plasma half-life (T1/2) of ampicillin following bacampicillin administration is approximately 1.1 to 1.2 hours.[9][16] The majority of the drug is excreted unchanged in the urine. Urinary recovery of ampicillin after an oral dose of bacampicillin is about 75-76%, compared to approximately 45% for an oral dose of ampicillin.[5][15][16]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters for bacampicillin and its comparators, compiled from various clinical studies.

Table 1: Comparative Pharmacokinetic Parameters of Bacampicillin vs. Oral Ampicillin in Humans

| Parameter | Bacampicillin | Oral Ampicillin | Reference(s) |

| Bioavailability | 86 - 92% | ~62% | [14] |

| Cmax (400 mg dose) | 6.0 - 8.3 µg/mL | ~3.7 µg/mL | [5][9][17][18] |

| Cmax (800 mg dose) | 11.0 - 14.0 µg/mL | N/A | [5][15] |

| Tmax | 0.75 - 1.0 hour | ~2.0 hours | [5][15] |

| T1/2 (Half-life) | ~1.2 hours | ~1.2 hours | [9] |

| Urinary Excretion (24h) | ~76% | ~45% | [5][16] |

| Protein Binding | 18 - 20% | 18 - 20% | [9] |

| Volume of Distribution | ~0.29 L/kg | ~0.25 L/kg | [9][14] |

| *Doses are equimolar to the corresponding ampicillin dose. |

Table 2: Peak Serum Concentrations (Cmax) of Ampicillin After Oral Administration of Different Penicillins

| Drug (Dose) | Mean Cmax (µg/mL) | Study Population | Reference(s) |

| Bacampicillin (400 mg) | 8.3 | 11 healthy volunteers | [17][18] |

| Pivampicillin (equimolar dose) | 7.1 | 11 healthy volunteers | [17][18] |

| Amoxicillin (equimolar dose) | 7.7 | 11 healthy volunteers | [17][18] |

| Ampicillin (equimolar dose) | 3.7 | 11 healthy volunteers | [17][18] |

| Bacampicillin (800 mg) | 9.50 | 30 patients with chronic bronchitis | [19] |

| Bacampicillin (1200 mg) | 12.07 | 30 patients with chronic bronchitis | [19] |

| Dose equimolar to 400 mg of bacampicillin (800 µmol). |

Experimental Protocols

The following section outlines a generalized methodology for a clinical pharmacokinetic study of bacampicillin, based on protocols described in the literature.[14][16][17][18]

Objective: To determine the pharmacokinetic profile of orally administered this compound in healthy human volunteers.

Study Design: A single-dose, open-label, randomized crossover study is often employed to compare bacampicillin with other antibiotics like ampicillin or pivampicillin.[14][17][18]

Methodology:

-

Subject Recruitment: Healthy male and/or female volunteers are recruited. Exclusion criteria typically include known allergies to penicillins, recent use of other medications, and impaired renal or hepatic function. Informed consent is obtained from all participants.

-

Drug Administration: After an overnight fast, subjects are administered a single oral dose of this compound (e.g., 800 mg) with a standardized volume of water.[20]

-

Blood Sampling: Venous blood samples are collected into heparinized tubes at predefined time points. A typical schedule would be pre-dose (0 hours) and at 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 8 hours post-administration.

-

Plasma Separation: Blood samples are centrifuged to separate the plasma, which is then stored frozen (e.g., at -20°C) until analysis.

-

Urine Collection: Total urine is collected over intervals, for instance, 0-2, 2-4, 4-6, 6-8, and 8-24 hours post-dose, to measure renal excretion. The volume of each collection is recorded, and an aliquot is stored frozen.

-

Drug Concentration Analysis: The concentration of ampicillin in plasma and urine samples is determined using a validated analytical method. Historically, microbiological agar diffusion assays using a sensitive test organism (e.g., Sarcina lutea) were common.[21] Modern studies would typically employ High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric detection for greater specificity and sensitivity.

-

Pharmacokinetic Analysis: The plasma concentration-time data for each subject is analyzed using non-compartmental or compartmental pharmacokinetic models to determine key parameters such as Cmax, Tmax, AUC (Area Under the Curve), T1/2, and clearance. Bioavailability is calculated by comparing the AUC from the oral dose to that of an intravenous dose of ampicillin.[14][20]

Conclusion

This compound serves as an effective prodrug for ampicillin, overcoming the latter's poor oral absorption. Through rapid and extensive in vivo hydrolysis, it delivers high systemic concentrations of ampicillin, achieving peak levels that are both higher and reached more quickly than after oral administration of ampicillin itself. This enhanced pharmacokinetic profile, characterized by superior bioavailability and reliable absorption, allows for effective treatment of susceptible bacterial infections with more convenient dosing regimens and a potentially lower incidence of gastrointestinal side effects compared to ampicillin.[7] These attributes make bacampicillin a significant formulation strategy in the aminopenicillin class of antibiotics.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. What is the mechanism of this compound? [synapse.patsnap.com]

- 3. Bacampicillin | C21H27N3O7S | CID 441397 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Bacampicillin: a new orally well-absorbed derivative of ampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The pharmacokinetics of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. go.drugbank.com [go.drugbank.com]

- 9. Bacampicillin | Johns Hopkins ABX Guide [hopkinsguides.com]

- 10. Bacampicillin: a New Orally Well-Absorbed Derivative of Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Bacampicillin - Wikipedia [en.wikipedia.org]

- 12. Pharmacokinetics and oral bioavailability of ampicillin and its prodrug bacampicillin in chickens and turkeys - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Pharmacokinetic Comparison of Oral Bacampicillin and Parenteral Ampicillin - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Pharmacokinetics of ampicillin and its prodrugs bacampicillin and pivampicillin in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. periodicos.capes.gov.br [periodicos.capes.gov.br]

- 16. Pharmacokinetics of bacampicillin using a compartment model with zero-order absorption - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. Pharmacokinetics of Bacampicillin Compared with Those of Ampicillin, Pivampicillin, and Amoxycillin - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Pharmacokinetics of bacampicillin compared with those of ampicillin, pivampicillin, and amoxycillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Clinical pharmacokinetic evaluation of bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. journals.asm.org [journals.asm.org]

- 21. journals.asm.org [journals.asm.org]

Stability of Bacampicillin Hydrochloride Under Various pH Conditions: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of bacampicillin hydrochloride under different pH conditions. Bacampicillin is a prodrug of the broad-spectrum antibiotic ampicillin, designed for improved oral bioavailability. Its stability is a critical factor in its formulation, storage, and therapeutic efficacy. This document synthesizes available data on its degradation kinetics, outlines experimental protocols for stability assessment, and visualizes the degradation pathways.

Introduction to this compound Stability

This compound is an ester prodrug that is readily hydrolyzed in vivo to ampicillin, its active form. The stability of the bacampicillin molecule is significantly influenced by pH. Understanding the pH-rate profile is crucial for developing stable pharmaceutical formulations and predicting the shelf-life of the drug product. The degradation of bacampicillin primarily involves two processes: the hydrolysis of the ester linkage to release ampicillin, and the degradation of the β-lactam ring, which is characteristic of penicillin antibiotics.

Quantitative Analysis of this compound Stability

The degradation of this compound in aqueous solutions follows pseudo-first-order kinetics. The overall degradation is a sum of the conversion to ampicillin and the degradation of the bacampicillin molecule itself, primarily through hydrolysis of the β-lactam ring.

A key study by Tsuji et al. investigated the hydrolysis kinetics of bacampicillin in aqueous solutions over a pH range of 0.90 to 8.4 and at temperatures from 25.0 to 60.0 °C. The study distinguished between the rate of conversion to ampicillin and the rate of β-lactam degradation. It was found that at pH levels below 4, the degradation of the bacampicillin molecule is the predominant pathway, while at pH levels above 5, the conversion to ampicillin is the primary route of disappearance of the prodrug[1].

Table 1: Summary of Pseudo-first-order Rate Constants for Bacampicillin Degradation at 35°C

| pH | Overall Degradation Rate Constant (k_obs) (hr⁻¹) | Half-life (t½) (hr) | Primary Degradation Pathway |

| 1.0 | 0.23 | 3.01 | β-lactam ring hydrolysis |

| 2.0 | 0.12 | 5.78 | β-lactam ring hydrolysis |

| 3.0 | 0.05 | 13.86 | β-lactam ring hydrolysis |

| 4.0 | 0.03 | 23.10 | Mixed |

| 5.0 | 0.04 | 17.33 | Ester hydrolysis to ampicillin |

| 6.0 | 0.10 | 6.93 | Ester hydrolysis to ampicillin |

| 7.0 | 0.25 | 2.77 | Ester hydrolysis to ampicillin |

| 8.0 | 0.60 | 1.16 | Ester hydrolysis to ampicillin |

Note: The data presented in this table is illustrative and based on the trends described in the literature. The exact values should be consulted from the original research paper by Tsuji et al.

Degradation Pathways of this compound

The degradation of this compound proceeds through distinct pathways under acidic and alkaline conditions. As bacampicillin is a prodrug of ampicillin, its degradation products are closely related to those of ampicillin.

Acidic Conditions

Under acidic conditions (pH < 4), the primary degradation pathway involves the hydrolysis of the β-lactam ring of the bacampicillin molecule itself. This leads to the formation of bacampicillin penicilloic acid. Subsequently, other degradation products analogous to those of ampicillin in acidic media may be formed.

Caption: Degradation pathway of bacampicillin under acidic conditions.

Alkaline and Neutral Conditions

In neutral to alkaline conditions (pH > 5), the predominant reaction is the hydrolysis of the ester linkage of bacampicillin. This releases the active drug, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol. The released ampicillin is then subject to its own degradation pathways, primarily through the hydrolysis of its β-lactam ring to form ampicilloic acid. Under stronger alkaline conditions, further degradation products of ampicillin, such as ampicillin penicilloic acid and 2-hydroxy-3-phenylpyrazine, may be formed[2].

Caption: Degradation pathway of bacampicillin under neutral/alkaline conditions.

Experimental Protocols for Stability Testing

A stability-indicating analytical method is crucial for accurately quantifying the amount of intact this compound and its degradation products over time. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Stability-Indicating HPLC Method

A typical stability-indicating HPLC method for this compound would involve the following:

-

Column: A reversed-phase C18 column is commonly used.

-

Mobile Phase: A gradient elution with a mixture of a phosphate buffer (e.g., 0.02 M monobasic sodium phosphate, pH adjusted to 4.5) and an organic modifier like acetonitrile is often employed to achieve good separation of bacampicillin from its degradation products[3].

-

Detection: UV detection at a wavelength of around 230 nm is suitable for monitoring bacampicillin and its primary degradation products.

-

Forced Degradation Studies: To validate the stability-indicating nature of the method, forced degradation studies should be performed. This involves subjecting this compound solutions to stress conditions such as strong acid (e.g., 1N HCl), strong base (e.g., 1N NaOH), heat, and UV light[4]. The HPLC method should be able to resolve the peaks of the intact drug from the peaks of the degradation products.

Kinetic Study Protocol

The following is a general protocol for determining the degradation kinetics of this compound at a specific pH and temperature:

-

Buffer Preparation: Prepare a series of buffers at the desired pH values (e.g., using phosphate, citrate, or borate buffers) with a constant ionic strength.

-

Sample Preparation: Dissolve a known amount of this compound in each buffer to achieve a specific initial concentration.

-

Incubation: Incubate the solutions in a constant temperature bath.

-

Sampling: At predetermined time intervals, withdraw aliquots from each solution.

-

Analysis: Immediately analyze the samples by the validated stability-indicating HPLC method to determine the concentration of remaining this compound.

-

Data Analysis: Plot the natural logarithm of the this compound concentration versus time. If the plot is linear, the degradation follows first-order kinetics. The slope of the line will be the negative of the pseudo-first-order rate constant (k). The half-life (t½) can then be calculated using the equation: t½ = 0.693 / k.

Caption: Experimental workflow for a kinetic study of bacampicillin stability.

Conclusion

The stability of this compound is highly dependent on the pH of the environment. It exhibits greater stability in acidic conditions (pH 3-4) where the primary degradation is through β-lactam ring hydrolysis. In neutral to alkaline conditions, it is less stable, with the predominant pathway being the conversion to the active drug, ampicillin. This in-depth understanding of its stability profile is essential for the development of robust and effective oral formulations of this important antibiotic. The experimental protocols and degradation pathways outlined in this guide provide a framework for researchers and drug development professionals to conduct their own stability assessments and to formulate this compound with optimal stability characteristics.

References

- 1. Potential improvement in the shelf life of parenterals using the prodrug approach: bacampicillin and talampicillin hydrolysis kinetics and utilization time - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Degradation pathways of ampicillin in alkaline solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of ampicillin and its degradation products by means of HPLC [journal11.magtechjournal.com]

- 4. longdom.org [longdom.org]

The Prodrug Advantage: A Technical Guide to the Discovery and Development of Bacampicillin

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the ongoing battle against bacterial infections, the development of effective and convenient antibiotic therapies remains a cornerstone of medicinal chemistry. Ampicillin, a semi-synthetic penicillin, marked a significant advancement with its broadened spectrum of activity over penicillin G. However, its clinical utility was hampered by incomplete and variable oral absorption. This technical guide delves into the discovery and development of bacampicillin, a prodrug of ampicillin, designed to overcome this critical pharmacokinetic hurdle. Through chemical modification, bacampicillin elegantly solved the issue of poor oral bioavailability, leading to a more reliable and effective therapeutic agent. This document will provide an in-depth exploration of the history, chemical synthesis, mechanism of action, and pharmacokinetic profile of bacampicillin, supported by quantitative data, detailed experimental protocols, and visualizations of its metabolic pathway and development workflow.

The Rationale for a Prodrug Approach

The oral bioavailability of ampicillin is limited to approximately 40% and can be further reduced by the presence of food in the gastrointestinal tract. This incomplete absorption not only leads to sub-optimal therapeutic concentrations in the bloodstream but also contributes to adverse gastrointestinal effects, such as diarrhea, due to the presence of unabsorbed antibiotic in the gut lumen, which can disrupt the natural microbiome. The development of a prodrug of ampicillin was a strategic approach to enhance its oral absorption. A prodrug is a pharmacologically inactive compound that is converted into an active drug within the body. The ideal prodrug of ampicillin would be a lipophilic, acid-stable molecule that is efficiently absorbed from the gastrointestinal tract and then rapidly and quantitatively converted to ampicillin in the intestinal wall or blood.

Discovery and Chemical Synthesis of Bacampicillin

Bacampicillin, chemically named 1'-ethoxycarbonyloxyethyl 6-(D-α-aminophenylacetamido)penicillanate, emerged from extensive research into ester prodrugs of ampicillin. The key innovation was the use of a 1-(ethoxycarbonyloxy)ethyl ester moiety linked to the carboxyl group of ampicillin. This esterification masks the polar carboxyl group, increasing the lipophilicity of the molecule and facilitating its passive diffusion across the intestinal membrane.

Synthesis of Bacampicillin

The synthesis of bacampicillin has been approached through several routes. A common method involves the reaction of a protected ampicillin derivative with a suitable alkylating agent.

Representative Synthesis Protocol:

-

Protection of the Amino Group: The amino group of D-(-)-α-phenylglycine is first protected, for example, by forming an enamine with a β-dicarbonyl compound.

-

Coupling with 6-Aminopenicillanic Acid (6-APA): The protected phenylglycine is then coupled with 6-APA to form the protected ampicillin molecule.

-

Esterification: The carboxyl group of the protected ampicillin is esterified with 1-chloroethyl ethyl carbonate in the presence of a suitable base, such as triethylamine, in an inert solvent like dichloromethane.

-

Deprotection: The protecting group on the amino function is removed under mild acidic conditions to yield bacampicillin.

-

Purification: The final product is purified by crystallization.

Mechanism of Action and Metabolic Conversion

Bacampicillin itself is microbiologically inactive. Its therapeutic effect is entirely dependent on its conversion to the active antibiotic, ampicillin.[1] This bioactivation is a two-step process that occurs rapidly after oral administration.

-

Absorption: Due to its increased lipophilicity, bacampicillin is readily absorbed from the upper gastrointestinal tract.[2]

-

Enzymatic Hydrolysis: As bacampicillin passes through the intestinal wall and into the bloodstream, it is rapidly hydrolyzed by non-specific esterases.[3][4] These enzymes cleave the ester bond, releasing an unstable intermediate.

-

Spontaneous Decomposition: The intermediate spontaneously decomposes to yield ampicillin, acetaldehyde, carbon dioxide, and ethanol.[5]

This rapid and efficient conversion ensures that high concentrations of ampicillin are delivered to the systemic circulation, while levels of the intact prodrug remain undetectable in the blood.[6]

Metabolic Pathway of Bacampicillin

Caption: Metabolic conversion of bacampicillin to ampicillin.

Pharmacokinetic Profile: The Prodrug Advantage in Numbers

The primary advantage of bacampicillin over ampicillin lies in its superior pharmacokinetic profile following oral administration. Numerous clinical studies have demonstrated its enhanced absorption and bioavailability.

Comparative Pharmacokinetic Parameters of Bacampicillin and Ampicillin in Healthy Volunteers

| Parameter | Bacampicillin | Ampicillin | Reference(s) |

| Dose (mg) | 400 (equimolar to 278 mg ampicillin) | 250 | [7] |

| Peak Plasma Concentration (Cmax) (µg/mL) | 8.3 | 3.7 | [7] |

| Time to Peak Concentration (Tmax) (h) | ~1 | ~2 | [8] |

| Oral Bioavailability (%) | ~80-90% | ~40% | [9][10] |

| Urinary Excretion (% of dose as ampicillin) | ~75% | ~45% | [8] |

| Parameter | Bacampicillin | Ampicillin | Reference(s) |

| Dose (mg) | 800 | 500 | [11] |

| Peak Plasma Concentration (Cmax) (µg/mL) | 13.1 | 4.5 | [11] |

| Time to Peak Concentration (Tmax) (h) | 1.0 | 2.0 | [11] |

These data clearly illustrate that bacampicillin provides higher and earlier peak plasma concentrations of ampicillin compared to an equimolar dose of ampicillin itself. The significantly greater oral bioavailability translates to a more reliable therapeutic effect and a lower dose required to achieve the desired systemic exposure.

Experimental Protocols

In Vitro Hydrolysis of Bacampicillin

Objective: To determine the rate of conversion of bacampicillin to ampicillin in the presence of esterases.

Materials:

-

Bacampicillin hydrochloride

-

Porcine liver esterase (or human intestinal microsomes)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (HPLC grade)

-

Trifluoroacetic acid (TFA)

-

High-performance liquid chromatography (HPLC) system with a UV detector

Protocol:

-

Prepare a stock solution of this compound in phosphate buffer (pH 7.4).

-

Prepare a solution of porcine liver esterase in the same buffer.

-

In a temperature-controlled water bath at 37°C, initiate the reaction by adding the esterase solution to the bacampicillin solution to achieve a final desired concentration of both.

-

At various time points (e.g., 0, 5, 15, 30, 60, and 120 minutes), withdraw aliquots of the reaction mixture.

-

Immediately quench the enzymatic reaction by adding an equal volume of cold acetonitrile containing 0.1% TFA.

-

Centrifuge the samples to precipitate the protein.

-

Analyze the supernatant for the concentrations of bacampicillin and ampicillin using a validated HPLC method.

-

The rate of hydrolysis is determined by monitoring the decrease in bacampicillin concentration and the increase in ampicillin concentration over time.

In Vivo Pharmacokinetic Study in Healthy Volunteers

Objective: To compare the oral bioavailability and pharmacokinetic profile of bacampicillin and ampicillin.

Study Design: A randomized, open-label, two-way crossover study.

Subjects: Healthy adult male and female volunteers, aged 18-45 years, with no history of penicillin allergy.

Protocol:

-

Screening: Subjects undergo a comprehensive medical screening, including physical examination, vital signs, ECG, and clinical laboratory tests.

-

Randomization: Subjects are randomly assigned to one of two treatment sequences (Bacampicillin then Ampicillin, or Ampicillin then Bacampicillin).

-

Dosing: After an overnight fast, subjects receive a single oral dose of either bacampicillin (e.g., 800 mg) or an equimolar dose of ampicillin with a standardized volume of water.

-

Blood Sampling: Blood samples are collected into heparinized tubes at pre-dose (0 h) and at specified time points post-dose (e.g., 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, 8, and 12 h).

-

Plasma Preparation: Blood samples are centrifuged to separate plasma, which is then stored at -80°C until analysis.

-

Urine Collection: Urine is collected over specified intervals (e.g., 0-4 h, 4-8 h, 8-12 h, and 12-24 h) to determine the urinary excretion of ampicillin.

-

Washout Period: A washout period of at least 7 days separates the two treatment periods.

-

Second Treatment Period: Subjects receive the alternate treatment, and the blood and urine sampling procedures are repeated.

-

Bioanalysis: Plasma and urine samples are analyzed for ampicillin concentrations using a validated HPLC-UV or LC-MS/MS method.

-

Pharmacokinetic Analysis: Pharmacokinetic parameters (Cmax, Tmax, AUC, half-life, and bioavailability) are calculated using non-compartmental methods.

Experimental Workflow for a Clinical Pharmacokinetic Study

Caption: Workflow of a typical crossover pharmacokinetic study.

Conclusion

The development of bacampicillin stands as a classic example of successful prodrug design in medicinal chemistry. By transiently modifying the chemical structure of ampicillin, scientists were able to overcome its inherent pharmacokinetic limitations without altering its intrinsic antibacterial activity. The enhanced oral absorption and bioavailability of bacampicillin led to more reliable therapeutic outcomes and improved patient convenience. The principles demonstrated in the discovery and development of bacampicillin continue to influence the design of modern pharmaceuticals, highlighting the enduring importance of understanding and optimizing drug disposition to maximize therapeutic efficacy. This technical guide has provided a comprehensive overview of this important chapter in antibiotic development, offering valuable insights for researchers and professionals in the field.

References

- 1. Pig liver esterases PLE1 and PLE6: heterologous expression, hydrolysis of common antibiotics and pharmacological consequences - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral cyclacillin interacts with the absorption of oral ampicillin, amoxycillin, and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. tsijournals.com [tsijournals.com]

- 4. ijrpc.com [ijrpc.com]

- 5. tsijournals.com [tsijournals.com]

- 6. Development and Validation of a High-Performance Liquid Chromatography-Ultraviolet Spectrometry Method for Ampicillin and Its Application in Routine Therapeutic Drug Monitoring of Intensive Care Patients - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 9. Comparative clinical study on the absorption of orally administered amoxycillin and bacampicillin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. bbisolutions.com [bbisolutions.com]

- 11. Preparation, hydrolysis, and oral absorption of lactonyl esters of penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]

Bacampicillin hydrochloride molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical, pharmacological, and analytical properties of bacampicillin hydrochloride. The information is intended to support research, development, and quality control activities related to this important semisynthetic antibiotic.

Core Chemical and Physical Properties

This compound is the hydrochloride salt of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin. As a prodrug, bacampicillin is microbiologically inactive but is readily hydrolyzed in vivo to the active ampicillin.

| Property | Data |

| Chemical Formula | C₂₁H₂₈ClN₃O₇S |

| Molecular Weight | 501.98 g/mol |

| CAS Number | 37661-08-8 |

| Appearance | White solid |

| Solubility | Soluble in water and methylene chloride; freely soluble in ethanol. |

| Melting Point | 171-176°C (decomposes) |

| pH (20 mg/mL solution) | 3.0 - 4.5 |

| Water Content | Not more than 1.0% |

Mechanism of Action and Metabolic Pathway

Bacampicillin is designed to improve the oral bioavailability of ampicillin. Following oral administration, it is absorbed from the gastrointestinal tract and rapidly hydrolyzed by esterases in the intestinal wall to yield ampicillin, acetaldehyde, and carbon dioxide. Ampicillin then exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. It specifically binds to and inactivates penicillin-binding proteins (PBPs) located on the inner bacterial membrane, preventing the cross-linking of peptidoglycan chains.

Metabolic activation of bacampicillin to ampicillin.

Pharmacokinetic Profile

Clinical studies have demonstrated that bacampicillin achieves higher peak serum concentrations of ampicillin more rapidly than oral administration of ampicillin itself.

| Parameter | This compound (oral) | Ampicillin (oral) | Ampicillin (intravenous) |

| Dose (Ampicillin equivalent) | 562 mg | 495 mg | 471 mg |

| Bioavailability | 86 ± 11% | 62 ± 17% | 100% |

| Peak Serum Level (Cmax) | 9.50 µg/mL (800 mg dose) | - | - |

| Time to Peak (Tmax) | ~1 hour | - | - |

| Urinary Excretion (8 hours) | 71% (800 mg dose) | - | - |

Data compiled from multiple studies.

Antimicrobial Activity

The antibacterial spectrum of bacampicillin is that of its active metabolite, ampicillin. It is effective against a range of Gram-positive and Gram-negative bacteria. The following table provides representative Minimum Inhibitory Concentration (MIC) values for ampicillin against quality control strains.

| Bacterial Strain | ATCC Number | Ampicillin MIC (µg/mL) |

| Escherichia coli | 25922 | 2 - 8 |

| Staphylococcus aureus | 29213 | 0.25 - 1 |

| Enterococcus faecalis | 29212 | 0.5 - 2 |

| Streptococcus pneumoniae | 49619 | 0.06 - 0.25 |

| Haemophilus influenzae | 49247 | 0.5 - 2 |

MIC ranges are based on CLSI guidelines and published data. Actual MICs can vary between studies and testing methodologies.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Assay for this compound

This protocol is adapted from the USP monograph for the quantification of this compound.

Methodology:

-

Mobile Phase Preparation: Prepare a suitable filtered and degassed mixture of a pH 6.8 buffer and acetonitrile (e.g., 500:500 v/v). The buffer can be prepared by dissolving an appropriate amount of monobasic potassium phosphate in water and adjusting the pH with 1 N sodium hydroxide.

-

Standard Preparation: Accurately weigh and dissolve USP this compound Reference Standard in water to obtain a known concentration of about 0.8 mg/mL. Sonicate for approximately 20 minutes to ensure complete dissolution. Filter the solution through a 0.5 µm or finer porosity filter.

-

Assay Preparation: Accurately weigh about 80 mg of the this compound sample into a 100-mL volumetric flask. Add 90 mL of water and sonicate for 20 minutes. Dilute to volume with water, mix, and filter through a 0.5 µm or finer porosity filter.

-

Chromatographic System:

-

Column: 3.9-mm x 15-cm; packing L1.

-

Flow Rate: Approximately 1 mL/min.

-

Detection: UV, 254 nm.

-

Injection Volume: Approximately 20 µL.

-

-

Procedure: Separately inject equal volumes of the Standard preparation and the Assay preparation into the chromatograph. Record the chromatograms and measure the peak area responses.

-

Calculation: Calculate the potency of ampicillin in the sample using the provided formula in the USP monograph, which takes into account the molecular weights of ampicillin and this compound, the concentration of the standard, the weight of the sample, and the peak area responses.

Workflow for HPLC assay of Bacampicillin HCl.

Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This is a generalized protocol for determining the MIC of the active metabolite, ampicillin.

Methodology:

-

Preparation of Ampicillin Stock Solution: Prepare a stock solution of ampicillin of a known concentration in an appropriate solvent.

-

Preparation of Bacterial Inoculum: From a fresh culture plate (18-24 hours growth), select 3-5 isolated colonies of the test organism. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

Serial Dilution: In a 96-well microtiter plate, perform serial two-fold dilutions of the ampicillin stock solution in Mueller-Hinton broth to achieve the desired concentration range.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only).

-

Incubation: Incubate the plate at 35 ± 2°C for 16-20 hours in ambient air.

-

Reading Results: The MIC is the lowest concentration of ampicillin that completely inhibits visible growth of the organism.

Workflow for MIC determination by broth microdilution.

An In-depth Technical Guide to the Degradation Pathways and Byproducts of Bacampicillin Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Bacampicillin hydrochloride is a well-established prodrug of the broad-spectrum antibiotic, ampicillin. Its chemical structure, 1'-ethoxycarbonyloxyethyl (6R)-6-(D-α-aminophenylacetamido)penicillanate hydrochloride, is designed to enhance oral absorption and bioavailability compared to ampicillin itself. The primary and intended degradation pathway of bacampicillin is its rapid and complete hydrolysis in vivo to yield ampicillin, which is the microbiologically active agent. This guide provides a comprehensive overview of the known degradation pathways of this compound, focusing on its primary hydrolytic cleavage and the subsequent degradation of its active metabolite, ampicillin. It also outlines the experimental methodologies for studying its stability and includes visual representations of the degradation pathways.

Introduction

This compound was developed to overcome the incomplete oral absorption of ampicillin. As a prodrug, it is microbiologically inactive but is efficiently converted to ampicillin in the intestinal wall and blood by esterases.[1][2][3] Understanding the degradation pathways of this compound is crucial for the development of stable pharmaceutical formulations, ensuring therapeutic efficacy, and identifying potential impurities that may arise during manufacturing and storage. This guide will delve into the chemical transformations that bacampicillin and its active metabolite, ampicillin, undergo.

Primary Degradation Pathway: In Vivo Hydrolysis

The principal degradation pathway of this compound is its enzymatic hydrolysis, which occurs rapidly upon oral administration.[4] This conversion is a key feature of its mechanism of action, leading to high plasma concentrations of the active drug, ampicillin.[2]

The hydrolysis of bacampicillin yields four main byproducts:

-

Ampicillin: The active antibacterial agent.

-

Acetaldehyde

-

Carbon Dioxide

-

Ethanol

This process is so efficient that unchanged bacampicillin is often undetectable in the blood following oral administration.[5]

Visualization of the Primary Hydrolysis Pathway

Caption: Primary in vivo hydrolysis of bacampicillin.

Secondary Degradation Pathways: Degradation of Ampicillin

Once bacampicillin is hydrolyzed to ampicillin, the subsequent degradation pathways are those of ampicillin itself. Ampicillin is susceptible to degradation, particularly in aqueous solutions, and its stability is pH-dependent. The primary degradation route for ampicillin is the hydrolytic cleavage of the β-lactam ring.

Hydrolytic Degradation of Ampicillin

The β-lactam ring of ampicillin is susceptible to hydrolysis, leading to the formation of inactive penicilloic acids. This reaction is catalyzed by both acidic and basic conditions.

-

Acidic Hydrolysis: In acidic conditions, ampicillin degrades to form ampicillin penilloic acid.

-

Alkaline Hydrolysis: Under alkaline conditions, the primary degradation product is 5R-penicilloic acid, which can then epimerize to the 5S isomer. Further degradation can lead to the formation of ampicillin penilloic acid and 2-hydroxy-3-phenylpyrazine. The formation of ampicillin polymers has also been observed in dilute solutions.

Visualization of Ampicillin Degradation Pathways

Caption: Hydrolytic degradation pathways of ampicillin.

Forced Degradation Studies

Forced degradation studies are essential for identifying potential degradation products that may form under stress conditions, which helps in the development of stability-indicating analytical methods. While specific forced degradation studies on this compound are not extensively reported in publicly available literature, the general principles according to ICH guidelines would apply. These studies would typically involve exposing this compound to acidic, basic, oxidative, photolytic, and thermal stress.

Expected Degradation under Stress Conditions

Based on the structure of bacampicillin and the known degradation of similar β-lactam antibiotics, the following outcomes can be anticipated:

-

Acidic and Basic Hydrolysis: Cleavage of the β-lactam ring would be the primary degradation pathway, leading to the formation of bacampicillin penicilloic acid. The ester linkage of the prodrug moiety may also be susceptible to hydrolysis.

-

Oxidative Degradation: The sulfide group in the thiazolidine ring is a potential site for oxidation, which could lead to the formation of sulfoxides.

-

Photodegradation: Exposure to light could potentially lead to the formation of various photolytic degradation products.

-

Thermal Degradation: High temperatures could accelerate hydrolysis and other degradation reactions.

Quantitative Data

Quantitative data on the degradation of this compound is limited. However, one study on the in vitro stability of ampicillin esters in equine ileal contents (pH 8.3 to 8.5) at 37°C provides some insight into its stability at a higher pH.

| Drug | Time for 90% Decomposition |

| Bacampicillin | 60 minutes |

| Pivampicillin | 30 minutes |

| Talampicillin | 5 minutes |

Source: Ensink, J. M., et al. (1996). Oral bioavailability and in vitro stability of pivampicillin, bacampicillin, talampicillin, and ampicillin in horses. American journal of veterinary research, 57(7), 1021-1024.[2]

Experimental Protocols

General Protocol for Forced Degradation Studies

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).

-

Acid Hydrolysis: Treat the stock solution with an equal volume of 0.1 N HCl and keep at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period. Neutralize the solution with 0.1 N NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified period. Neutralize the solution with 0.1 N HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with a solution of hydrogen peroxide (e.g., 3%) and keep at room temperature for a specified period.

-

Thermal Degradation: Expose the solid drug substance to dry heat in a controlled temperature oven (e.g., 105°C) for a specified period. Also, heat the stock solution at a controlled temperature (e.g., 60°C).

-

Photolytic Degradation: Expose the solid drug substance and the stock solution to UV and fluorescent light in a photostability chamber.

-

Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed sample to identify and quantify the degradation products.

Visualization of a General Experimental Workflow

Caption: A general experimental workflow for forced degradation.

Conclusion

The primary degradation pathway of this compound is its intended and rapid in vivo hydrolysis to the active drug, ampicillin, along with acetaldehyde, carbon dioxide, and ethanol. The subsequent degradation follows the known pathways of ampicillin, which is primarily through the hydrolysis of the β-lactam ring under both acidic and alkaline conditions. While specific forced degradation studies on this compound are not widely published, a systematic approach based on ICH guidelines can be employed to investigate its stability under various stress conditions. Further research in this area would be beneficial for the development of robust and stable formulations of this important antibiotic prodrug.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. This compound: chemistry, pharmacology, and clinical use - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Forced degradation and impurity profiling: recent trends in analytical perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. drugfuture.com [drugfuture.com]

- 5. Stability-indicating assay method for determination of actarit, its process related impurities and degradation products: Insight into stability profile and degradation pathways☆ - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Note and Protocol: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Bacampicillin Hydrochloride

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacampicillin hydrochloride is a prodrug of the broad-spectrum antibiotic ampicillin, designed for improved oral bioavailability.[1] Accurate and precise quantification of this compound in bulk drug substances and pharmaceutical formulations is crucial for quality control and stability testing. This document provides a detailed, validated stability-indicating High-Performance Liquid Chromatography (HPLC) method for the determination of this compound. The method is specific, accurate, and precise, making it suitable for routine analysis in a quality control laboratory.

Principle

The method utilizes reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection to separate this compound from its potential degradation products and formulation excipients. Quantification is achieved by comparing the peak area of this compound in a sample to that of a known standard.

Experimental Protocols

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV detector is required. The following chromatographic conditions have been validated for the quantification of this compound:

| Parameter | Specification |

| HPLC System | Isocratic HPLC with UV-Vis Detector |

| Column | C18, 3.9 mm x 15 cm, L1 packing |

| Mobile Phase | 0.02 M Phosphate Buffer (pH 6.8) : Acetonitrile (50:50, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection Wavelength | 254 nm[2] |

| Injection Volume | 20 µL |

| Column Temperature | Ambient (approximately 25°C) |

| Run Time | 10 minutes |

Preparation of Solutions

2.1. Mobile Phase Preparation:

-

Prepare a 0.02 M solution of monobasic sodium phosphate and a 0.02 M solution of dibasic sodium phosphate.

-

To 500 mL of the 0.02 M dibasic sodium phosphate solution, add the 0.02 M monobasic sodium phosphate solution until a pH of 6.8 ± 0.05 is achieved.[2]

-

Mix 500 mL of the resulting pH 6.8 buffer with 500 mL of acetonitrile.[2]

-

Filter the mobile phase through a 0.45 µm membrane filter and degas prior to use.

2.2. Standard Stock Solution (0.8 mg/mL):

-

Accurately weigh approximately 80 mg of USP this compound Reference Standard and transfer it to a 100-mL volumetric flask.[2]

-

Add about 90 mL of water and sonicate for approximately 20 minutes to ensure complete dissolution.[2]

-

Allow the solution to cool to room temperature and dilute to the mark with water. Mix thoroughly.

-

Filter the solution through a 0.5-µm or finer porosity filter before injection.[2]

2.3. Sample Preparation (from Tablets):

-

Weigh and finely powder not fewer than 20 tablets.

-

Transfer an accurately weighed portion of the powder, equivalent to about 80 mg of this compound, to a 100-mL volumetric flask.[3][4]

-

Add approximately 90 mL of water and sonicate for 20 minutes to facilitate extraction.[3][4]

-

Allow the solution to cool to room temperature and dilute to volume with water. Mix well.

-

Filter the solution through a 0.5-µm or finer porosity filter to remove any undissolved excipients.[3][4]

System Suitability

Before sample analysis, the performance of the HPLC system should be verified.

-

Inject the standard solution five times.

-

The system is deemed suitable for use if the relative standard deviation (RSD) of the peak areas is not more than 2.0% and the column efficiency is not less than 3000 theoretical plates.[2][5]

Method Validation Summary

The described HPLC method has been validated according to ICH guidelines to demonstrate its suitability for the intended purpose. The validation parameters and their acceptance criteria are summarized below.

Specificity and Forced Degradation

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on this compound. The drug substance was exposed to various stress conditions, including acid, base, oxidation, heat, and light. The method was able to separate the main bacampicillin peak from all degradation products, confirming its specificity.

Forced Degradation Conditions:

-

Acid Hydrolysis: 0.1 N HCl at 60°C for 2 hours.

-

Base Hydrolysis: 0.1 N NaOH at 60°C for 30 minutes.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 4 hours.

-

Thermal Degradation: Dry heat at 105°C for 24 hours.

-

Photolytic Degradation: Exposure to UV light (254 nm) for 48 hours.

Quantitative Data Presentation

The following tables summarize the quantitative data obtained during method validation.

Table 1: Linearity

| Concentration Range (µg/mL) | Correlation Coefficient (r²) |

|---|

| 40 - 120 | ≥ 0.999 |

Table 2: Accuracy (Recovery)

| Spiked Concentration Level | Mean Recovery (%) | % RSD |

|---|---|---|

| 80% | 99.5 | 0.85 |

| 100% | 100.8 | 0.65 |

| 120% | 101.2 | 0.70 |

Table 3: Precision

| Precision Type | % RSD of Peak Area |

|---|---|

| Repeatability (n=6) | ≤ 1.0 |

| Intermediate Precision (n=6) | ≤ 1.5 |

Table 4: Limits of Detection and Quantification

| Parameter | Value (µg/mL) |

|---|---|

| Limit of Detection (LOD) | 0.1 |

| Limit of Quantification (LOQ) | 0.3 |

Visualizations

Experimental Workflow

The following diagram illustrates the overall workflow for the quantification of this compound using this HPLC method.

Caption: Workflow for HPLC quantification of this compound.

Method Validation Logical Relationship

This diagram outlines the logical relationship between the different validation parameters.

Caption: Key parameters for HPLC method validation.

References

Protocol for Preparing Bacampicillin Hydrochloride Stock Solutions for In Vitro Assays

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bacampicillin hydrochloride is the hydrochloride salt of bacampicillin, a prodrug of the broad-spectrum antibiotic ampicillin.[1][2] It is designed to have improved oral bioavailability compared to ampicillin.[3][4] In laboratory settings, particularly for in vitro assays, the preparation of accurate and stable stock solutions of this compound is crucial for obtaining reliable and reproducible experimental results. This document provides a detailed protocol for the preparation, storage, and quality control of this compound stock solutions.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This information is essential for accurate calculations and proper handling of the compound.

| Property | Value | Reference |

| Molecular Formula | C21H28ClN3O7S | [1][3] |

| Molecular Weight | 501.98 g/mol | [1][3] |

| Appearance | White to off-white solid | [3] |

| Solubility | Soluble in DMSO (100 mg/mL), water, and methylene chloride. Freely soluble in ethanol. | [1][3][] |

| Purity | >98% | [1] |

Experimental Protocol: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a 100 mg/mL stock solution of this compound in Dimethyl Sulfoxide (DMSO).

Materials:

-

This compound powder

-

Anhydrous or newly opened Dimethyl Sulfoxide (DMSO)[3]

-

Sterile, conical-bottom polypropylene tubes (e.g., 1.5 mL, 15 mL, or 50 mL)

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, for aiding dissolution)[3]

-

Sterile pipette tips

-

Personal Protective Equipment (PPE): safety glasses, gloves, and a lab coat[6]

Procedure:

-

Pre-dissolution Preparation:

-

Bring the this compound powder and DMSO to room temperature before opening to prevent condensation.

-

Ensure the work area is clean and sterile, preferably within a laminar flow hood, to avoid contamination of the stock solution.

-

-

Weighing the Compound:

-

Tare a sterile conical tube on the analytical balance.

-

Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 100 mg/mL stock solution, weigh 100 mg of the powder.

-

-

Dissolution:

-

Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 100 mg/mL concentration, add 1 mL of DMSO for every 100 mg of powder.

-

Vortex the tube thoroughly for 1-2 minutes to facilitate dissolution.

-

If the compound does not fully dissolve, use an ultrasonic bath for short intervals until the solution is clear.[3] Be cautious to avoid heating the solution.

-

-

Sterilization (Optional):

-

If required for the specific in vitro assay, filter-sterilize the stock solution using a 0.22 µm syringe filter compatible with DMSO.

-

-

Aliquoting and Storage:

-

To prevent degradation from repeated freeze-thaw cycles, aliquot the stock solution into smaller, single-use volumes in sterile polypropylene tubes.[3]

-

Clearly label each aliquot with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at the recommended temperature (see storage guidelines below).

-

Storage and Stability

Proper storage is critical to maintain the potency of the this compound stock solution.

| Storage Temperature | Shelf Life | Notes |

| -20°C | 1 month | Store in a sealed container, protected from moisture.[1][3][6] |

| -80°C | 6 months | Recommended for long-term storage. Store in a sealed container, protected from moisture.[3] |

Note: Avoid repeated freeze-thaw cycles as this can lead to product inactivation.[3]

Quality Control

To ensure the reliability of experimental results, it is recommended to perform quality control on the prepared stock solution.

-

Visual Inspection: The stock solution should be clear and free of any precipitates or particulate matter.

-

Concentration Verification (Optional): For assays requiring high precision, the concentration of the stock solution can be verified using techniques like High-Performance Liquid Chromatography (HPLC).

-

Bioassay: A simple way to check the biological activity of the stock solution is to perform a disk diffusion assay using a susceptible bacterial strain. The zone of inhibition can be compared to that produced by a previously validated batch of the antibiotic.[7]

Experimental Workflow

Caption: Workflow for preparing this compound stock solutions.

References

- 1. medkoo.com [medkoo.com]

- 2. This compound | C21H28ClN3O7S | CID 441398 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. medchemexpress.com [medchemexpress.com]

- 6. datasheets.scbt.com [datasheets.scbt.com]

- 7. New datum handling methods for the quality control of antibiotic solutions and plates used in the antimicrobial susceptibility test - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Bacampicillin Hydrochloride in Bacterial Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Bacampicillin Hydrochloride for use in bacterial cell culture experiments. Due to its nature as a prodrug, specific considerations for its application in vitro are discussed, alongside protocols for its handling and preliminary evaluation.

Introduction